2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol
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Overview
Description
2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an aminoethyl group attached to the phenol ring, along with tert-butyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-tert-butyl-4-ethylphenol with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the tert-butyl and ethyl substituents, resulting in different chemical and biological properties.
4-tert-Butyl-2-(1-aminoethyl)phenol: Similar structure but with different substitution patterns, affecting its reactivity and applications.
6-tert-Butyl-4-ethylphenol: Lacks the aminoethyl group, leading to different chemical behavior.
Uniqueness
2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the aminoethyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H23NO |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-(1-aminoethyl)-6-tert-butyl-4-ethylphenol |
InChI |
InChI=1S/C14H23NO/c1-6-10-7-11(9(2)15)13(16)12(8-10)14(3,4)5/h7-9,16H,6,15H2,1-5H3 |
InChI Key |
OKGFERLMUSFODT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)N |
Origin of Product |
United States |
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